tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of N-Boc piperazine and ethyl bromoacetate in the presence of a base such as triethylamine in acetonitrile. The reaction mixture is stirred and cooled to 0°C before the addition of ethyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrazole-1-carboxylate is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to its piperazine derivatives. The presence of the pyrazole ring enhances its potential for interactions with biological targets and increases its versatility in synthetic chemistry .
Properties
Molecular Formula |
C12H18N2O4 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)6-9-7-13-14(8-9)11(16)18-12(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
MKHZCDHYYHGVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(N=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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